2-Methoxycanthin-6-one

Description

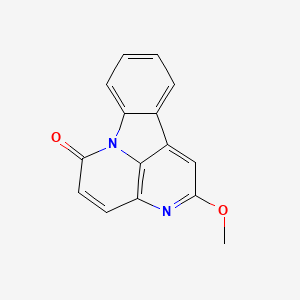

Structure

2D Structure

3D Structure

Properties

CAS No. |

116353-93-6 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

7-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

InChI |

InChI=1S/C15H10N2O2/c1-19-13-8-10-9-4-2-3-5-12(9)17-14(18)7-6-11(16-13)15(10)17/h2-8H,1H3 |

InChI Key |

CDWAXMGQLZGHDU-UHFFFAOYSA-N |

SMILES |

COC1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C=C2 |

Canonical SMILES |

COC1=NC2=C3C(=C1)C4=CC=CC=C4N3C(=O)C=C2 |

melting_point |

262-264°C |

physical_description |

Solid |

Synonyms |

2-methoxy-canthin-6-one 2-methoxycanthin-6-one |

Origin of Product |

United States |

Occurrence and Ecological Distribution of 2 Methoxycanthin 6 One

Plant Families and Genera as Primary Sources of 2-Methoxycanthin-6-one

The primary sources of canthin-6-one (B41653) alkaloids, including this compound, are concentrated within a few plant families, most notably the Simaroubaceae family. researchgate.netscielo.brmdpi.com This family comprises trees and shrubs that are known to produce a wide array of biologically active compounds, including bitter substances called quassinoids and various alkaloids. researchgate.netscielo.br

This compound has been specifically isolated and identified from several genera within the Simaroubaceae family. It was first reported as a new alkaloid from the methanol (B129727) extract of the stem wood of Quassia amara. researchgate.netnih.gov Subsequent phytochemical investigations have confirmed its presence in other genera. For instance, it has been isolated from the root and bark of Brucea antidysenterica. ljmu.ac.uk While other canthin-6-one derivatives are found in genera such as Ailanthus, Eurycoma, and Picrasma, the presence of this compound is most clearly documented in Quassia and Brucea. nih.govnih.govacs.org The Rutaceae family is another significant source of canthin-6-one alkaloids, although the isolation of this compound itself is less commonly reported from this family compared to Simaroubaceae. researchgate.netmdpi.com

Table 1: Primary Plant Sources of this compound

| Family | Genus | Species | Plant Part |

|---|---|---|---|

| Simaroubaceae | Quassia | Quassia amara | Stem Wood |

| Simaroubaceae | Brucea | Brucea antidysenterica | Root, Bark |

| Simaroubaceae | Simaba | Simaba orinocensis | Root Bark |

| Simaroubaceae | Ailanthus | Ailanthus altissima | Cell Cultures |

Geographic Distribution of this compound-Containing Flora

The geographic distribution of plants containing this compound is directly linked to the native habitats of the source genera, primarily within the Simaroubaceae family. This family has a pantropical distribution, with its main centers of diversity in tropical America, extending to Africa, Madagascar, Asia, and Australia. scielo.br

Quassia : This genus has a pantropical range. Quassia amara, a well-known source of the compound, is cultivated in many tropical regions, including Malesia, but its major center of diversity is in South and Central America. prota4u.org

Brucea : The species Brucea antidysenterica is found in Africa; it is used in traditional medicine in Ethiopia. ljmu.ac.uk

Ailanthus : The genus Ailanthus, particularly Ailanthus altissima (Tree of Heaven), is native to China but has become a widely naturalized and invasive species in temperate climates across Europe, North America, and other regions. mdpi.comulisboa.pt

Eurycoma : Found in Southeast Asia, Eurycoma longifolia is a highly sought-after medicinal plant in Malaysia and Indonesia. acs.orgaip.org

Isolation and Purification Methodologies for 2 Methoxycanthin 6 One

Extraction Techniques from Biological Matrices

The initial step in isolating 2-methoxycanthin-6-one involves its extraction from plant material, such as the stem wood of Quassia amara. researchgate.neteuropa.eu The choice of extraction technique is paramount as it influences the efficiency, selectivity, and environmental impact of the isolation process.

Conventional solvent-based extraction remains a fundamental and widely used method for obtaining canthinone alkaloids from plant tissues. This approach leverages the solubility of the target alkaloids in specific organic solvents.

The process typically involves the percolation or maceration of dried and powdered plant material with a suitable solvent. Methanol (B129727) is a common choice, as demonstrated in the extraction of the stem wood of Quassia amara to isolate this compound. researchgate.neteuropa.eu Other solvents and systems used for related canthinone alkaloids include dichloromethane (B109758), chloroform (B151607), and ethyl acetate (B1210297). researchgate.netresearchgate.netmdpi.com For instance, the isolation of canthin-6-one (B41653) and 4-methoxycanthin-6-one from Simaba ferruginea utilized a dichloromethane extract. researchgate.net Similarly, a chloroform extract from the hairy roots of Eurycoma longifolia was used to isolate 9-methoxycanthin-6-one (B140682). mdpi.com

Acid-base extraction is a more specific solvent-based approach that exploits the basic nature of alkaloids. researchgate.net This method involves an initial extraction with an aqueous acid solution, which protonates the alkaloids, rendering them water-soluble. google.com The acidic extract is then separated from the solid plant material, clarified, and subsequently alkalinized to a pH greater than 9. google.com This deprotonates the alkaloids, converting them back to their free base form, which can then be extracted into an immiscible organic solvent like chloroform or ethyl acetate. google.comnih.gov

The table below summarizes various solvent systems used for the extraction of canthinone alkaloids from different biological sources.

| Plant Source | Target Alkaloid(s) | Extraction Solvent/System | Reference |

| Quassia amara | This compound | Methanol | researchgate.net |

| Simaba ferruginea | Canthin-6-one, 4-Methoxycanthin-6-one | Dichloromethane | researchgate.net |

| Zanthoxylum chiloperone | Canthin-6-one, 5-Methoxycanthin-6-one (B84850) | Dichloromethane | researchgate.net |

| Eurycoma longifolia | 9-Methoxycanthin-6-one | Chloroform (Soxhlet) | mdpi.com |

| Picrasma quassioides | Canthinone Alkaloids | Ethyl Acetate | nih.gov |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction technologies have been developed. aktpublication.com These modern techniques offer greater efficiency and are more environmentally friendly. acs.orgnih.gov

Ultrasound-Assisted Extraction (UAE) employs high-frequency ultrasound waves to disrupt the plant cell walls, facilitating the release of intracellular components and enhancing mass transfer into the solvent. acs.orgacs.org This method was successfully used for the extraction of canthin-6-one alkaloids from the roots of Eurycoma longifolia, where dried root powder was suspended in ethanol (B145695) and ultrasonicated. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to rapidly heat the solvent and the moisture within the plant cells. acs.org This creates a buildup of internal pressure that ruptures the cell structure, leading to a fast and efficient extraction of bioactive compounds. acs.org

Comparative studies on alkaloid extraction have shown that advanced techniques like MAE and Accelerated Solvent Extraction (ASE) can significantly outperform traditional methods like maceration and Soxhlet extraction in terms of yield, purity, and efficiency. aktpublication.com

| Extraction Technique | Principle | Advantages | Reference |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Reduced extraction time, lower solvent consumption, increased efficiency. | acs.org |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating. | Very short extraction times, high efficiency, reduced thermal degradation. | aktpublication.com |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures. | Fast, efficient, low solvent use, automated. | aktpublication.com |

| Conventional (e.g., Soxhlet) | Continuous percolation of fresh hot solvent. | Simple, effective for exhaustive extraction. | aktpublication.com |

Solvent-Based Extraction Approaches

Chromatographic Separation Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture.

Liquid chromatography is the cornerstone of purification for canthinone alkaloids. Different scales of this technique are employed, from initial fractionation to final polishing.

Flash Chromatography and conventional column chromatography are often used for the initial fractionation of the crude extract. These methods typically use silica (B1680970) gel or other solid supports to separate compounds based on polarity. For example, a chloroform extract of Eurycoma longifolia was fractionated on a silica gel 60 column using a gradient of n-hexane and dichloromethane to yield fractions containing 9-methoxycanthin-6-one. mdpi.com Similarly, flash column chromatography is used to purify synthesized canthin-6-one derivatives. mdpi.comnih.gov

Medium-Pressure Liquid Chromatography (MPLC) offers better resolution than flash chromatography and can be used as an intermediate purification step. MPLC systems, often using C18 reverse-phase columns, can enrich fractions containing the target compounds before final purification. nih.gov This technique is valuable for processing larger quantities of extract more efficiently than high-pressure systems. nih.gov

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for the final purification and quantitative analysis of this compound and related alkaloids. thieme-connect.com Analytical HPLC is used to assess the purity of fractions and quantify the compound, while preparative HPLC is used to isolate the pure compound. nih.gov Reversed-phase columns (e.g., C18) are most common, with mobile phases typically consisting of acetonitrile (B52724) and water, often acidified with formic or acetic acid to improve peak shape. nih.govukm.mynih.gov

The table below details typical HPLC conditions used for the analysis of canthinone alkaloids.

| Alkaloid(s) | Column | Mobile Phase | Detection | Reference |

| 9-Methoxycanthin-6-one | C18 | Acetonitrile : Water (55:45, v/v) | Fluorescence (Ex: 371 nm, Em: 504 nm) | chemfaces.com |

| Canthin-6-one alkaloids | C18 | Acetonitrile : 0.1% Aqueous Acetic Acid (35:65, v/v) | PDA | nih.gov |

| 5-Hydroxy-4-methoxycanthin-6-one | ACQUITY HSS T3 | Acetonitrile : 0.1% Formic Acid in Water (Gradient) | MS/MS | nih.gov |

| Canthin-6-one, 9-Methoxycanthin-6-one | Phenomenex-Luna (5 µm) | 0.1% Aqueous Formic Acid : Acetonitrile (Gradient) | PDA | ukm.my |

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of sample components that can occur on supports like silica gel. researchgate.netmdpi.com This makes it particularly suitable for the separation of polar compounds and alkaloids. mdpi.com The method relies on partitioning solutes between two immiscible liquid phases (a stationary phase and a mobile phase). researchgate.net

High-speed CCC (HSCCC) has been successfully applied to the preparative separation of alkaloids from various plant sources. mdpi.comspandidos-publications.com A key aspect of CCC is the selection of an appropriate two-phase solvent system. For alkaloids, systems often consist of chloroform or another organic solvent paired with an aqueous buffer. researchgate.net

A powerful variation is pH-zone-refining CCC , which is excellent for separating ionizable compounds like alkaloids. In this method, a retaining acid is added to the stationary phase and a displacing base is added to the mobile phase (or vice versa). mendeley.com This creates sharp, well-separated rectangular peaks, allowing for high loading capacities. This technique was effectively used to separate alkaloids from Picrasma quassioides, a known source of canthinones, using a petroleum ether-ethyl acetate-n-butanol-water solvent system with triethylamine (B128534) and hydrochloric acid as the retainer and eluter, respectively. mendeley.com

Liquid Chromatography Applications (HPLC, MPLC, Flash Chromatography)

Purity Assessment and Yield Optimization in this compound Isolation

The final goals of any isolation procedure are to obtain the target compound with high purity and to maximize its recovery from the starting material.

Purity Assessment is typically conducted using chromatographic and spectroscopic methods. HPLC coupled with a photodiode array (PDA) detector is a standard method for determining the purity of an isolated compound by analyzing peak area percentage. bioline.org.br The identities of isolated compounds like this compound are unequivocally confirmed through spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR). researchgate.netbioline.org.br High purity is confirmed when these analyses show no significant signals from impurities. bioline.org.br

Yield Optimization involves refining each step of the isolation and purification process.

Extraction Method: As noted, advanced extraction techniques like MAE and ASE generally provide higher yields in shorter times compared to conventional methods. aktpublication.com

Source Material: The concentration of canthinone alkaloids can vary significantly depending on the plant source and even the specific part of the plant. thieme-connect.com Furthermore, using cultivated plant cell or hairy root cultures can lead to significantly higher and more consistent yields compared to wild-harvested plants. The yield of 9-methoxycanthin-6-one from Eurycoma longifolia hairy root cultures (0.43% w/w) was found to be much higher than from wild plants (0.009%–0.045% w/w). mdpi.com

Culture Conditions: For cell cultures, the yield can be further optimized by adjusting medium components and adding biosynthetic precursors. The addition of tryptophan to Brucea javanica cell cultures significantly increased the production of canthin-6-one. researchgate.net

Chromatographic Support: The choice of adsorbent in column chromatography can also impact the final yield. A study showed that using chitin (B13524) as a chromatographic support for the separation of canthin-6-one and 4-methoxycanthin-6-one resulted in higher yields compared to traditional silica gel. researchgate.net

The following table presents reported yields for canthinone alkaloids, illustrating the impact of the source and methodology.

| Compound | Source / Method | Yield | Reference |

| 9-Methoxycanthin-6-one | E. longifolia (wild roots) | 0.009% - 0.045% (w/w) | thieme-connect.com |

| 9-Methoxycanthin-6-one | E. longifolia (hairy root culture) | 0.43% (w/w) | mdpi.com |

| Canthin-6-one | B. javanica (cell culture + tryptophan) | 26.72 mg/g dry cell | researchgate.net |

| Canthin-6-one alkaloids | P. quassioides (pH-zone-refining CCC) | 87 mg of 5-methoxycanthin-6-one from 2g crude extract | mendeley.com |

Biosynthetic Pathways of 2 Methoxycanthin 6 One

Precursor Identification and Elucidation of Biosynthetic Intermediates

The journey to forming canthin-6-one (B41653) alkaloids begins with the amino acid tryptophan. nih.govmdpi.com Through feeding experiments using 14C-labeled tryptophan in cell cultures of Ailanthus altissima, researchers have traced the biosynthetic route. nih.gov The initial step involves the decarboxylation of tryptophan to produce tryptamine (B22526). nih.gov

This tryptamine then condenses with units derived from acetate (B1210297) or ketoglutarate, leading to a series of increasingly oxidized β-carboline intermediates. mdpi.comacs.org One of the early proposed intermediates is dihydro-β-carboline-1-propionic acid. nih.gov Subsequent oxidation is thought to generate β-carboline-1-propionic acid, a compound that has been isolated during these feeding experiments, providing strong evidence for its role in the pathway. nih.gov

The general biosynthetic pathway is characterized by the gradual construction of the four-ring canthin-6-one skeleton. The core structure is derived from tryptophan, which provides the indole (B1671886) ring and the adjacent nitrogen and two carbons, while the remaining part of the skeleton is formed from a C4 unit. mdpi.com

Enzymatic Steps and Mechanisms in 2-Methoxycanthin-6-one Biosynthesis

While the general pathway is established, the specific enzymatic machinery driving the synthesis of this compound is an area of ongoing investigation. However, key enzymatic transformations common to canthin-6-one biosynthesis have been identified. Oxidoreductases are crucial enzymes in alkaloid biosynthesis, often catalyzing the formation of the parent ring systems that define the alkaloid class. nih.gov

In the context of canthin-6-ones, the cyclization of tryptamine derivatives to form the β-carboline scaffold is a critical step, potentially facilitated by reactions analogous to the Bischer-Napieralski or Pictet-Spengler reactions seen in chemical synthesis. nih.govanalis.com.my The formation of the final canthin-6-one core likely involves an intramolecular cyclization, similar to a Diels-Alder reaction. smolecule.com

The introduction of the methoxy (B1213986) group at the C-2 position is a key final step in the biosynthesis of this compound. This is catalyzed by an O-methyltransferase, an enzyme that transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxylated precursor. smolecule.com Studies on Ailanthus altissima cell cultures have provided evidence for this O-methyltransferase activity. smolecule.com

| Enzyme Class | Potential Function in Biosynthesis | Putative Substrate | Putative Product |

| Tryptophan decarboxylase | Decarboxylation of the precursor amino acid | Tryptophan | Tryptamine |

| Monooxygenase | Oxidation of tryptamine | Tryptamine | β-Carboline intermediates |

| O-Methyltransferase | Addition of a methyl group to a hydroxylated intermediate | 2-Hydroxycanthin-6-one | This compound |

Genetic and Molecular Regulation of this compound Production in Plants

The production of this compound and other canthin-6-one alkaloids in plants is tightly regulated at the genetic and molecular level. The expression of the genes encoding the biosynthetic enzymes is a key control point. Various factors can influence this expression, leading to changes in alkaloid accumulation.

Elicitors, which are molecules that induce a defense response in plants, have been shown to affect canthin-6-one production. For instance, methyl jasmonate has been found to upregulate O-methyltransferase activity, thereby increasing the yield of 5-methoxycanthin-6-one (B84850) in cell cultures. smolecule.com This suggests that the genes for these enzymes are part of a coordinated plant defense response.

Furthermore, the production of these alkaloids can be influenced by developmental and environmental cues. In hairy root cultures of Eurycoma longifolia, the accumulation of canthin-6-one alkaloids is influenced by the age of the culture and the composition of the growth medium. ukm.my The use of different light spectra, such as blue and red LED lights, has also been shown to enhance the production of related canthin-6-one alkaloids in hairy root cultures, indicating that light-sensitive signaling pathways can regulate the expression of biosynthetic genes. nih.gov

Comparative Biosynthesis of Canthin-6-one Alkaloids

The biosynthesis of this compound is part of a broader network of pathways that produce a variety of canthin-6-one alkaloids. These alkaloids often differ in their substitution patterns, with hydroxyl and methoxy groups being common modifications at various positions on the canthin-6-one skeleton. mdpi.com

The fundamental biosynthetic pathway starting from tryptophan and leading to the core canthin-6-one structure is conserved across different plant species and for different canthin-6-one derivatives. nih.govmdpi.com The diversity of these alkaloids arises from the action of specific tailoring enzymes, such as hydroxylases and methyltransferases, which act on the canthin-6-one scaffold or its immediate precursors.

Chemical Synthesis and Derivatization Strategies for 2 Methoxycanthin 6 One

Total Synthesis Approaches for 2-Methoxycanthin-6-one

Total synthesis provides a means to produce this compound and its analogs, enabling further investigation of their properties. nih.govthieme-connect.com Classic and modern synthetic methods have been employed to achieve this, with varying degrees of efficiency. nih.govthieme-connect.com

Retrosynthetic Analysis and Key Synthetic Intermediates

Retrosynthetic analysis of the canthin-6-one (B41653) skeleton often involves disconnecting the molecule at key bonds to identify simpler, readily available starting materials. mdpi.com A common strategy focuses on the construction of the central B ring. nih.govucy.ac.cy This can be achieved through the coupling of two key fragments, often an indole (B1671886) or β-carboline derivative and a C4 synthon. mdpi.com

Several key synthetic intermediates have been utilized in the synthesis of canthin-6-ones:

β-Carboline-1-carbaldehyde : This intermediate can be converted to the canthin-6-one skeleton in a one-pot reaction. thieme-connect.comthieme-connect.com

Tryptamine (B22526) derivatives : Tryptamine and its derivatives are common precursors, often utilized in Pictet-Spengler or Bischer-Napieralski reactions to form the β-carboline core. mdpi.comnih.gov

8-Bromo-1,5-naphthyridine : This intermediate is used in "non-classical" strategies that build the central B ring via palladium-catalyzed coupling reactions. nih.govucy.ac.cy

N-benzyl-5-methoxytryptamine : This intermediate is key in a synthetic route that involves a Pictet-Spengler reaction to form the hexahydro-10-methoxycanthin-6-one core, which is then oxidized. nih.gov

A retrosynthetic analysis for the canthin-6-one skeleton might involve the following disconnections:

Cleavage of the amide bond in ring D to reveal a precursor that can be cyclized.

Disconnection of the C-N and C-C bonds of the central ring B, leading back to a substituted naphthyridine and a boronic acid derivative, respectively. mdpi.com

Reaction Mechanisms and Yield Optimization in Total Synthesis

Several key reactions are employed in the total synthesis of canthin-6-ones, with ongoing efforts to optimize yields and simplify procedures. nih.govthieme-connect.com

Key Reactions and Mechanisms:

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is a key step in "non-classical" synthetic strategies. mdpi.comucy.ac.cy It is used to form a crucial C-C bond in the construction of the central B ring. mdpi.comucy.ac.cy High yields of the desired coupled product have been achieved. acs.org

Copper-Catalyzed Amidation : Following the Suzuki-Miyaura coupling, an intramolecular copper-catalyzed C-N bond formation is often used to complete the canthin-6-one skeleton. mdpi.comucy.ac.cy

Yield Optimization:

The development of one-pot sequential reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling followed by copper-catalyzed amidation, has significantly improved efficiency, with yields ranging from 71% to 95%. nih.govucy.ac.cy

In the synthesis of 1-methoxycanthin-6-one, a one-pot conversion from β-carboline-1-carbaldehyde using a lithium ketene (B1206846) acetal (B89532) in LiHMDS solution, followed by the addition of ethanol (B145695), resulted in a good yield. thieme-connect.comthieme-connect.com

For the Suzuki-Miyaura coupling, the use of Pd(dppf)Cl2 as a catalyst with K2CO3 in a dioxane/H2O solvent system has been shown to give excellent yields (89.9–99.5%). mdpi.com

Semi-Synthesis of this compound from Precursors

Semi-synthesis, starting from naturally occurring or readily available precursors, offers an alternative route to this compound and its analogs. The natural product 10-methoxycanthin-6-one can be synthesized from 5-methoxytryptamine. mdpi.com The synthesis of 10-hydroxycanthin-6-one (B1198173) is achieved by treating 10-methoxycanthin-6-one with boron tribromide. mdpi.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is a key area of research aimed at exploring structure-activity relationships. nih.govresearchgate.net Modifications have been made at various positions of the canthin-6-one core. nih.govresearchgate.net

Modification at the Methoxy (B1213986) Group

Modifications at the methoxy group can influence the biological activity of the compound. One common modification is the demethylation of a methoxy group to a hydroxyl group. For instance, 10-methoxycanthin-6-one can be converted to 10-hydroxycanthin-6-one using reagents like boron tribromide or hydrobromic acid. mdpi.commdpi.com The resulting hydroxyl group can then be further derivatized, for example, by esterification. mdpi.com

Substitutions on the Canthin-6-one Core

Various substitutions have been introduced onto the canthin-6-one core to create novel derivatives with potentially enhanced properties. mdpi.comnih.gov

C-2 Position : A series of canthin-6-one derivatives with different amide side chains at the C-2 position have been synthesized. nih.govacs.org This was achieved by reacting a key intermediate with various substituted primary amines. nih.govacs.org The introduction of N-heterocyclic groups at this position was found to be beneficial. nih.govacs.org

N-3 Position : Quaternization of 10-methoxycanthin-6-one at the N-3 position with various benzyl (B1604629) groups has been performed to generate a series of 3-N-benzylated derivatives. nih.govmdpi.com These reactions typically result in moderate to good yields (42–72%). nih.gov

C-4 and C-5 Positions : Substitutions at the C-4 and C-5 positions have also been explored. researchgate.net

C-10 Position : C-10 modified canthin-6-ones have been synthesized to evaluate their antibacterial activity. mdpi.com

The synthesis of these analogs often involves multi-step reaction sequences, starting from precursors like L-tryptophan methyl ester hydrochloride or 5-methoxytryptamine. nih.govnih.gov

Heterocyclic Ring Modifications

The structural framework of this compound, a derivative of the tetracyclic β-carboline alkaloid canthin-6-one, presents multiple opportunities for chemical derivatization through modifications of its heterocyclic rings. The canthin-6-one skeleton consists of four rings, typically labeled A, B, C, and D, and strategic alterations to these rings have been a key focus of synthetic efforts to create novel analogues.

Research has explored several strategies for modifying this heterocyclic system, including the rearrangement or truncation of entire rings, as well as the introduction of various substituents at different positions on the scaffold. mdpi.com One area of investigation has been the modification of the D-ring, leading to D-ring-rearranged analogues, and even C-ring-truncated derivatives. mdpi.com

A prevalent strategy for derivatization involves the introduction of substituents at various carbon positions of the heterocyclic core. For instance, novel canthin-6-one derivatives have been synthesized by introducing different amide side chains at the C-2 position. nih.gov This approach has been used to attach various hydrophilic nitrogen-containing heterocycles, such as N-methylpiperazine and pyrrolidine (B122466) groups, to the main scaffold. nih.govacs.org The goal of such modifications is often to alter the physicochemical properties of the parent molecule. acs.org Other positions, including C-4 and C-5, have also been targets for substitution. mdpi.comanalis.com.myresearchgate.net

The synthesis of these modified structures often employs advanced organic chemistry reactions. A "non-classic" synthetic strategy focuses on the construction of the central B-ring, utilizing a palladium-catalyzed Suzuki-Miyaura C-C coupling reaction followed by a copper-catalyzed C-N coupling. nih.gov This convergent approach allows for the rapid assembly of the canthin-6-one core and its analogues in high yields. nih.gov Another key reaction used in building the core scaffold for subsequent derivatization is Cu-catalyzed amidation. mdpi.com Furthermore, modifications can also involve the nitrogen atom in the D-ring, leading to the formation of N-oxide derivatives through oxidation, for example, with meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

These synthetic explorations demonstrate the chemical tractability of the canthin-6-one framework and provide pathways to a diverse range of structurally varied compounds.

Data Tables

Table 1: Examples of Heterocyclic Ring Modifications on the Canthin-6-one Scaffold

| Modification Type | Target Position/Ring | Key Reaction/Reagents | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Amide Side Chain Introduction | C-2 | Amidation | N-(substituted)carboxamide derivatives | nih.govacs.org |

| Aryl Group Introduction | C-4 | Pictet-Spengler condensation and cyclization | 4-Aryl substituted canthin-6-ones | analis.com.my |

| Ring Rearrangement | D-Ring | Not specified | D-ring-rearranged analogues | mdpi.com |

| Ring Truncation | C-Ring | Not specified | C-ring-truncated analogues | mdpi.com |

| N-Oxidation | N-5 | mCPBA | Canthin-6-one N-oxide | researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Canthin-6-one |

| Canthin-6-one N-oxide |

| meta-chloroperoxybenzoic acid (mCPBA) |

| N-methylpiperazine |

Biological Activities and Investigational Pharmacological Mechanisms of 2 Methoxycanthin 6 One

Investigational Antineoplastic Potential and Cell Cycle Modulation in In Vitro Models

In laboratory settings, 2-methoxycanthin-6-one has demonstrated potential antineoplastic, or anti-cancer, properties. nih.gov Studies have explored its effects on various cancer cell lines, revealing its influence on fundamental cellular processes like apoptosis, cell proliferation, and autophagy. nih.govconsensus.appacs.orgmdpi.com

Mechanisms of Apoptosis Induction by this compound

Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. Cancer cells, however, often evade this process. Research suggests that this compound and its related compounds can induce apoptosis in cancer cells. consensus.appacs.orgmdpi.com

One of the key ways canthin-6-one (B41653) derivatives are thought to trigger apoptosis is through the activation of caspases, a family of protease enzymes that play a crucial role in the execution of programmed cell death. nih.govresearchgate.net Specifically, the activation of caspase-3, caspase-8, and caspase-9 has been observed in response to canthin-6-one exposure. nih.govresearchgate.net The activation of these caspases can, in turn, influence inflammatory responses. nih.gov

Furthermore, studies on the related compound 9-methoxycanthin-6-one (B140682) have shown that it can induce apoptosis by affecting the expression of proteins involved in cell death. mdpi.comresearchgate.net For instance, it has been found to suppress the expression of anti-apoptotic proteins like Bcl-2 and LGALS3, while potentially increasing the expression of pro-apoptotic proteins such as BAX and p53. consensus.appmdpi.com The suppression of LGALS3 may interfere with Bcl-2 expression, leading to DNA fragmentation, a hallmark of apoptosis. mdpi.com

Another related compound, 10-methoxycanthin-6-one (Mtx-C), has been shown to induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov This is associated with the production of reactive oxygen species, mitochondrial depolarization, and the upregulation of mitochondria-dependent apoptosis proteins like Bax, Bim, Bik, and Puma, as well as the phosphorylation of p53. nih.gov

| Apoptosis-Related Proteins Modulated by Canthin-6-one Derivatives |

| Upregulated/Activated |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| BAX |

| p53 |

| Bim |

| Bik |

| Puma |

| Downregulated/Suppressed |

| Bcl-2 |

| LGALS3 |

Inhibition of Cell Proliferation Pathways

Uncontrolled cell proliferation is a defining characteristic of cancer. Investigations into this compound and its analogs have revealed their potential to inhibit the pathways that drive this proliferation. consensus.appacs.orgresearchgate.net

One of the primary mechanisms by which these compounds are thought to halt cell proliferation is by inducing cell cycle arrest. consensus.appchemfaces.com The cell cycle is a series of events that leads to a cell's division and replication. Canthin-6-one has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with the transition into mitosis. chemfaces.com This can be a consequence of the compound's ability to interfere with mitotic spindle formation. chemfaces.com

Studies on 10-methoxycanthin-6-one (Mtx-C) have further elucidated this mechanism. At low concentrations, Mtx-C was observed to cause cell cycle arrest in the G2/M phase in acute myeloid leukemia (AML) cells. acs.orgnih.gov This effect was linked to the induction of a DNA damage response, characterized by the phosphorylation of ATM, ATR, Chk1/2, p53, and H2A.X. acs.orgnih.gov Molecular docking analyses suggest that Mtx-C can intercalate with DNA, leading to this damage response and subsequent cell cycle arrest. acs.orgnih.gov Furthermore, Mtx-C treatment increased the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which are known to inhibit cell proliferation. acs.orgnih.gov

| Cell Proliferation-Related Effects of Canthin-6-one Derivatives |

| Induction of cell cycle arrest at the G2/M phase |

| Interference with mitotic spindle formation |

| Induction of DNA damage response (phosphorylation of ATM, ATR, Chk1/2, p53, H2A.X) |

| Increased expression of cyclin-dependent kinase inhibitors (p21, p27) |

Autophagy Modulation in Cancer Cell Lines

Autophagy is a cellular process involving the degradation of a cell's own components. In the context of cancer, autophagy can have a dual role, either promoting or suppressing tumor growth. nih.govmdpi.com Some phytochemicals have been shown to modulate autophagy as part of their anti-cancer activity. iajps.com While the direct effects of this compound on autophagy are not extensively detailed in the provided information, it is noted that canthin-6-one can suppress the production of COX-2, a critical regulator of autophagy. nih.gov The expression of COX-2 is inversely correlated with autophagy, suggesting that by reducing COX-2 levels, canthin-6-one may influence autophagic pathways. nih.gov

Anti-Inflammatory Effects and Immunomodulatory Activities

Beyond its potential in cancer research, this compound and its related compounds have demonstrated anti-inflammatory and immunomodulatory properties. nih.govucc.edu.ghproquest.comresearchgate.nettandfonline.com These activities are primarily linked to the inhibition of key inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandins)

Chronic inflammation is associated with various diseases. Canthin-6-one alkaloids have been shown to suppress the production of pro-inflammatory molecules. nih.govresearchgate.netspandidos-publications.com

Nitric Oxide (NO): Nitric oxide is a signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), can contribute to inflammation. nih.gov Several canthin-6-one derivatives have been found to inhibit the production of NO in lipopolysaccharide (LPS)-activated macrophage cells. nih.govspandidos-publications.com For example, 4-methoxy-5-hydroxycanthin-6-one was shown to significantly inhibit LPS-induced NO release and downregulate iNOS expression. nih.govspandidos-publications.com Similarly, canthin-6-one and 9-methoxy-canthin-6-one also suppress NO production in activated macrophages. nih.gov

Prostaglandins: Prostaglandins are lipid compounds that are involved in inflammation. The enzyme cyclooxygenase-2 (COX-2) is a key player in the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). nih.gov Studies have shown that canthin-6-one and 9-methoxy-canthin-6-one can inhibit the production of PGE2 and the expression of COX-2 in LPS-activated RAW 264.7 cells. nih.gov This ability to inhibit both the NO/iNOS and PGE2/COX-2 pathways distinguishes canthin-6-one-type alkaloids from some other β-carboline alkaloids. nih.gov

| Anti-inflammatory Actions of Canthin-6-one Derivatives |

| Inhibition of Nitric Oxide (NO) Production |

| Downregulation of inducible nitric oxide synthase (iNOS) expression |

| Inhibition of Prostaglandin Production |

| Downregulation of cyclooxygenase-2 (COX-2) expression |

| Inhibition of prostaglandin E2 (PGE2) production |

Modulation of Cytokine Production and Signaling Pathways

In silico molecular docking studies have identified this compound as a candidate for preventing acute myeloid leukemia. researchgate.net This is based on its potential to interact with key signaling pathways involved in the disease. Canthin-6-one and its derivatives have been shown to modulate inflammatory responses, which are often orchestrated by cytokines. researchgate.netnih.gov For instance, canthin-6-one, the parent compound, can suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-12p70. proquest.com It has been observed to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase and other inflammatory markers by targeting the transcriptional activation of nuclear factor kappa B (NF-κB) in macrophages. acs.org This suggests that the anti-inflammatory effects of canthin-6-ones are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. nih.govproquest.com

Furthermore, derivatives like 9-methoxycanthin-6-one have demonstrated the ability to inhibit LPS-induced TNF-α and IL-1β production. medchemexpress.com Another derivative, methyl canthin-6-one-2-carboxylate, has been found to suppress the release of pro-inflammatory cytokines, including IL-6 and IL-1β, in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS). mdpi.com This effect is associated with the inhibition of the Hippo/YAP signaling pathway. mdpi.com The nucleotide-binding domain, leucine-rich repeat family, pyrin domain-containing-3 (NLRP3) inflammasome, a key player in inflammation, is also a target of canthin-6-one derivatives. mdpi.com Methyl canthin-6-one-2-carboxylate has been identified as a potential therapeutic agent that modulates the NLRP3 inflammasome pathway. mdpi.com

Effects on Immune Cell Function in Cellular Models

The immunomodulatory activity of canthin-6-one has been observed in various cellular models. In drug-induced colitis models, canthin-6-one reduced the production of pro-inflammatory mediators. proquest.com Canthin-6-one and its derivatives have been shown to affect the function of immune cells such as macrophages. For example, canthin-6-one suppresses LPS-induced production of TNF-α by macrophages. nih.gov Similarly, 4-methoxy-5-hydroxycanthin-6-one, another derivative, suppressed the production of nitric oxide (NO) and the release of TNF-α from LPS-stimulated RAW 264.7 macrophage cells. nih.gov

In the context of rheumatoid arthritis, methyl canthin-6-one-2-carboxylate has been shown to inhibit the pro-inflammatory functions of RA fibroblast-like synoviocytes (FLS), including their migration and invasion. mdpi.com This compound also suppresses the release of matrix metalloproteinases (MMPs) and inflammatory cytokines by these cells. mdpi.com The mechanism behind this involves the inhibition of the Hippo/YAP signaling pathway. mdpi.com

Investigational Antimicrobial Activities

Antibacterial Spectrum and Mechanisms of Action

Canthin-6-one alkaloids, including this compound, have demonstrated a range of antibacterial activities. mdpi.com Canthin-6-one, the parent compound, has shown activity against various strains of Staphylococcus aureus, including multidrug-resistant (MDR) and methicillin-resistant (MRSA) strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL. researchgate.netnih.govmdpi.com It has also been found to be active against fast-growing Mycobacterium species with MICs in the range of 8-32 µg/mL. researchgate.netnih.gov One proposed mechanism of action for canthin-6-one is the inhibition of Escherichia coli DNA gyrase. mdpi.com

Derivatives of canthin-6-one also exhibit significant antibacterial properties. For instance, 10-methoxycanthin-6-one has shown inhibitory activity against S. aureus and E. coli with MIC values of 0.49 and 3.91 µg/mL, respectively. proquest.com Quaternized derivatives of 10-methoxycanthin-6-one have displayed potent activity against agricultural pathogenic bacteria such as Ralstonia solanacearum and Pseudomonas syringae, with some derivatives showing an 8-fold greater activity than streptomycin (B1217042) sulfate. nih.govsemanticscholar.org

Table 1: Antibacterial Activity of Canthin-6-one and its Derivatives

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Canthin-6-one | Staphylococcus aureus (MRSA & MDR) | 8-64 | researchgate.netnih.govmdpi.com |

| Canthin-6-one | Mycobacterium species | 8-32 | researchgate.netnih.gov |

| 10-Methoxycanthin-6-one | Staphylococcus aureus | 0.49 | proquest.com |

| 10-Methoxycanthin-6-one | Escherichia coli | 3.91 | proquest.com |

| Quaternized 10-methoxycanthin-6-one derivatives | Ralstonia solanacearum | 3.91 | nih.govsemanticscholar.org |

| Quaternized 10-methoxycanthin-6-one derivatives | Pseudomonas syringae | 3.91 | nih.govsemanticscholar.org |

Antifungal Activities

Canthin-6-one and its derivatives have been investigated for their antifungal properties. mdpi.com Canthin-6-one exhibits a broad spectrum of activity against various fungal species, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans, with MICs ranging from 5.3 to 46 µM. mdpi.comscispace.com The mechanism of antifungal action has been studied in Saccharomyces cerevisiae, where it is suggested that the MFS-type transporter Flr1 may contribute to resistance when overexpressed. mdpi.com

5-methoxycanthin-6-one (B84850), a related compound, was found to be active against Trichophyton mentagrophytes var. interdigitale with an MIC of 12.3 µmol/L. scispace.com Another derivative, 10-methoxycanthin-6-one, has shown antifungal effects with an MIC of 7.81 µg/mL against Candida albicans. proquest.com

Table 2: Antifungal Activity of Canthin-6-one and its Derivatives

| Compound | Fungus | MIC | Reference |

| Canthin-6-one | Aspergillus fumigatus | 5.3 - 46 µM | mdpi.comscispace.com |

| Canthin-6-one | Candida albicans | 5.3 - 46 µM | mdpi.comscispace.com |

| Canthin-6-one | Cryptococcus neoformans | 5.3 - 46 µM | mdpi.comscispace.com |

| 5-Methoxycanthin-6-one | Trichophyton mentagrophytes var. interdigitale | 12.3 µmol/L | scispace.com |

| 10-Methoxycanthin-6-one | Candida albicans | 7.81 µg/mL | proquest.com |

Antiviral Properties in In Vitro Systems

The antiviral potential of canthin-6-one alkaloids has been explored in various in vitro studies. mdpi.com 1-methoxycanthin-6-one, a derivative, has demonstrated activity against the Human Immunodeficiency Virus (HIV) with an EC50 value of 0.26 µg/mL. proquest.comphcogrev.com Furthermore, molecular docking analyses have suggested that canthin-6-one and 1-hydroxy-11-methoxycanthin-6-one have potential binding interactions with the active sites of the NS5 RNA-dependent RNA polymerase of the dengue virus. nih.gov Subsequent in vitro evaluations showed that canthin-6-one had promising antiviral activity against dengue virus with a selectivity index (SI) value of 63. nih.gov

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. nih.gov Canthin-6-one has been shown to diminish oxidative stress in colon tissues. proquest.com In models of gastric ulcers, cathin-6-one reduced myeloperoxidase and malonaldehyde production in the stomach, which are markers of oxidative stress. spandidos-publications.com While direct studies on the antioxidant mechanisms of this compound are limited, the general class of canthin-6-one alkaloids has demonstrated activities that suggest a role in modulating oxidative stress. proquest.comspandidos-publications.com

Radical Scavenging Activities

While direct, extensive studies on the radical scavenging activities of this compound are not widely available, research on related canthin-6-one alkaloids provides some context. For instance, 4-methoxy-5-hydroxycanthin-6-one has demonstrated notable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging activity, with an IC50 value of 84.037 μM. nih.gov Similarly, studies on 5-methoxycanthin-6-one and the parent compound, canthin-6-one, have shown significant radical scavenging capabilities. ucc.edu.ghresearchgate.net These findings suggest that the canthin-6-one scaffold is a promising candidate for antioxidant activity. The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Modulation of Endogenous Antioxidant Systems

The interaction of canthin-6-one alkaloids with the body's natural antioxidant defense mechanisms is an area of active research. Polyphenolic compounds, a broad category that includes some alkaloids, are known to exert protective effects through various mechanisms beyond simple radical scavenging. nih.gov These can include the modulation of enzyme activity and gene expression related to antioxidant defense. nih.gov For example, canthin-6-one has been shown to reduce levels of myeloperoxidase (MPO) and malondialdehyde (MDA) in gastric tissue, which is indicative of a reduction in oxidative stress. spandidos-publications.com This suggests that canthin-6-one alkaloids may bolster the endogenous antioxidant system, although the specific actions of this compound in this regard require further elucidation. The body's antioxidant system includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize reactive oxygen species (ROS). mdpi.com

Enzyme Modulation and Receptor Binding Studies

The interaction of this compound with various enzymes and cellular receptors has been explored, primarily through computational and in vitro studies. These investigations aim to understand the molecular basis of its observed biological effects.

Enzyme Inhibition Kinetics and Specificity

Enzyme inhibition is a key mechanism by which many therapeutic agents exert their effects. numberanalytics.combioninja.com.au While specific enzyme inhibition kinetic studies for this compound are not extensively detailed in the available literature, research on related compounds provides insights. For instance, canthin-6-one alkaloids have been investigated for their effects on various enzymes. One study noted that this compound, when evaluated for its gastroprotective activity, appeared to act as an H2 antagonist, suggesting an interaction with the histamine (B1213489) H2 receptor pathway. mdpi.com This finding implies a level of specificity in its interaction with cellular signaling components. The study of enzyme kinetics involves determining constants like Km (Michaelis constant) and Vmax (maximum velocity) to understand how an inhibitor affects an enzyme's function. fiveable.me

Ligand-Receptor Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or nucleic acid (receptor). nih.gov This method has been employed to investigate the potential interactions of this compound with various biological targets.

In silico studies have identified this compound as a potential candidate for preventing acute myeloid leukemia (AML) based on its binding affinity to relevant protein targets. nih.govnih.govresearchgate.netresearchgate.net One study reported a significant binding affinity with a docking score of -11.9 kcal/mol, characterized mainly by hydrophobic interactions. nih.gov These computational analyses suggest that this compound can fit into the binding pockets of specific proteins, potentially modulating their function.

Table 1: Molecular Docking Studies of this compound

| Target | Finding | Docking Score (kcal/mol) | Primary Interaction Type | Source |

| AML-related receptors | Showed consecutive binding affinity | -11.9 | Hydrophobic | nih.gov |

| AML receptors | Considered a candidate compound for AML management | Not specified | Not specified | nih.gov |

Central Nervous System (CNS) Related Investigational Activities

The potential effects of canthin-6-one alkaloids on the central nervous system have been a focus of research, with studies exploring their neuroprotective capabilities.

Neuroprotective Effects in Cellular Models

Studies using cellular models have provided evidence for the neuroprotective potential of canthin-6-one alkaloids. Research has indicated that these compounds may offer protection in models of neuroinflammation and neurodegeneration. nih.gov For instance, canthin-6-one alkaloids have shown potential anti-neuroinflammatory effects and may be protective against astrocyte-mediated pro-inflammatory responses. nih.gov Furthermore, some canthin-6-one derivatives have demonstrated neuroprotective effects against oxidative stress in human neuroblastoma cells. spandidos-publications.com While these studies often focus on the broader class of canthin-6-ones, they provide a strong rationale for investigating the specific neuroprotective properties of this compound in more detail. Cellular models, such as PC12 and SH-SY5Y cell lines, are commonly used to study neuroprotective effects against toxins or disease-related insults. nih.govmdpi.com

Modulation of Neurotransmitter Systems

The canthinone alkaloid, this compound, belongs to the broader class of β-carboline alkaloids. While direct and extensive research on the specific neuropharmacological profile of this compound is not widely available, the activities of the β-carboline and canthin-6-one classes of compounds provide a framework for its potential interactions with neurotransmitter systems. The known neuroactive effects of these related alkaloids suggest that this compound may exert influence through several key pathways, including the serotonergic, dopaminergic, and GABAergic systems, as well as through the modulation of nitric oxide.

As a class, β-carboline alkaloids are recognized for their diverse pharmacological effects, which include interactions with benzodiazepine (B76468) and serotonin (B10506) receptors, and inhibition of monoamine oxidase (MAO). mdpi.comresearchgate.net MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and epinephrine. cornell.edu Inhibition of MAO leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that is foundational to the action of some antidepressant medications. cornell.edu

Some β-carboline alkaloids can also directly interact with serotonin receptors. mdpi.comresearchgate.net Serotonin is a key neurotransmitter that regulates a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognition. bmbreports.org The modulation of serotonergic pathways is a primary target for the treatment of depression and anxiety disorders. nih.gov

Furthermore, certain canthin-6-one alkaloids have demonstrated the ability to suppress the production of nitric oxide (NO). nih.govnih.gov In the nervous system, NO functions as a neurotransmitter and plays a crucial role in neuronal communication and function. nih.gov Overproduction of NO can lead to nitroxidative stress, which is implicated in pathological changes associated with neurodegenerative diseases. nih.gov

There is also evidence that an extract of Eurycoma longifolia, containing the related compound 9-methoxycanthin-6-one, led to an elevation of dopamine levels in the cortex and hippocampus of rats. nih.gov Dopamine is a central neurotransmitter in the brain's reward system and is integral to motor control, motivation, and executive functions. movementdisorders.orgd-nb.info These findings, while not directly on this compound, suggest a potential for canthinone alkaloids to influence dopaminergic neurotransmission.

Table 1: Potential Neurotransmitter System Modulation by this compound Based on the Activities of Related Alkaloids

| Neurotransmitter System | Potential Mechanism of Action of this compound | Observed Effects of Related Alkaloids |

|---|---|---|

| Serotonergic System | Interaction with serotonin receptors; Inhibition of monoamine oxidase-A (MAO-A), leading to increased serotonin levels. mdpi.comresearchgate.netcornell.edu | β-carbolines can interact with serotonin receptors and inhibit MAO, which degrades serotonin. mdpi.comresearchgate.netcornell.edu |

| Dopaminergic System | Inhibition of monoamine oxidase-B (MAO-B), leading to increased dopamine levels. cornell.edu | β-carbolines can inhibit MAO-B, associated with dopaminergic neurons. cornell.edu An extract containing a related canthinone elevated dopamine levels in rat brains. nih.gov |

| GABAergic System | Interaction with benzodiazepine receptors located on GABA-A receptors, potentially modulating GABAergic inhibition. researchgate.net | β-carbolines have been shown to interact with benzodiazepine receptors. researchgate.net |

| Nitrergic System | Suppression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production. nih.govnih.gov | Certain canthin-6-one alkaloids suppress LPS-induced NO production in macrophages. nih.govnih.gov |

Other Investigational Biological Activities (e.g., Anti-ulcer)

Beyond its potential neuropharmacological effects, this compound has been investigated for other biological activities, most notably for its anti-ulcer properties. Research has demonstrated that this alkaloid, isolated from the stem wood of Quassia amara, possesses significant gastroprotective effects. cornell.edumdpi.com

Studies utilizing rat models of gastric ulcers induced by indomethacin, a non-steroidal anti-inflammatory drug (NSAID), have shown that this compound can produce a dose-dependent protective effect against the formation of gastric lesions. cornell.edumdpi.com Indomethacin is known to induce ulcers by inhibiting the synthesis of prostaglandins, which are crucial for maintaining the protective mucosal barrier of the stomach. mdpi.com The cytoprotective effect of this compound was observed with both oral and intraperitoneal administration. nih.govnih.gov For instance, oral doses of 12.5, 25, and 50 mg/kg and intraperitoneal doses of 1, 2, and 4 mg/kg significantly inhibited indomethacin-induced gastric ulceration. nih.govfrontiersin.org The highest doses administered via both routes resulted in the greatest inhibition of ulcer formation, achieving between 77% and 85% cytoprotection. nih.govnih.gov

The mechanism underlying this anti-ulcer activity appears to be linked to the inhibition of gastric acid secretion. nih.gov The administration of this compound was associated with a significant and dose-dependent decrease in total gastric acidity. nih.govnih.gov Further investigation into the specific mechanism suggests the involvement of the histamine H2 receptor. nih.govfrontiersin.org In studies where gastric acid secretion was stimulated by histamine, this compound was able to inhibit this effect. nih.govfrontiersin.org This inhibitory action was enhanced by cimetidine, a known H2 receptor antagonist, suggesting that this compound likely acts as an antagonist at the histamine H2 receptor, thereby reducing gastric acid production. nih.govbioline.org.br

Table 2: Investigational Anti-ulcer Activity of this compound

| Experimental Model | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Indomethacin-Induced Gastric Ulcers in Rats | Showed dose-dependent gastroprotective effects. cornell.edumdpi.com At higher doses, it provided 77-85% cytoprotection. nih.govnih.gov | Inhibition of gastric acid secretion. nih.gov |

| Pylorus Ligature Model in Rats | Decreased gastric acid secretion. cornell.edu | Likely acts as a histamine H2 receptor antagonist. nih.govfrontiersin.org |

| Basal and Histamine-Induced Gastric Acid Secretion | Significantly inhibited both basal and histamine-induced gastric acid secretion. nih.govfrontiersin.org The effect was accentuated by the H2 antagonist cimetidine. nih.govfrontiersin.org | Antagonism of the histamine H2 receptor on parietal cells, leading to reduced acid production. nih.govbioline.org.br |

Structure Activity Relationship Sar Studies of 2 Methoxycanthin 6 One and Its Derivatives

Impact of Methoxy (B1213986) Group on Biological Potency and Selectivity

The position and presence of a methoxy group on the canthin-6-one (B41653) scaffold significantly modulate the biological activity and selectivity of the resulting derivatives. For instance, 10-methoxycanthin-6-one has demonstrated cytotoxic effects against acute myeloid leukemia (AML) cells. nih.govresearchgate.net Molecular docking studies have suggested that this derivative interacts with DNA, with the methoxy group forming an additional hydrogen bond, leading to a slightly stronger interaction compared to the unsubstituted canthin-6-one. acs.org

In contrast, the activity of other methoxy-substituted isomers varies. For example, 1-methoxycanthin-6-one has shown antiproliferative and proapoptotic effects on several tumor cell lines. researchgate.net It has been observed to induce apoptosis in human leukemia cells and shows synergistic effects when combined with other agents. researchgate.net The antiproliferative activity of 1-methoxycanthin-6-one against various cancer cell lines, including prostate cancer, has been documented, with IC50 values in the micromolar range. researchgate.net

Role of the Canthin-6-one Core Structure in Bioactivity

The canthin-6-one core is a tetracyclic aromatic structure that is essential for the biological activities of this class of alkaloids. researchgate.netmdpi.com This rigid, planar scaffold, a subclass of β-carboline alkaloids, provides the necessary framework for interaction with various biological targets. researchgate.netnih.gov Canthin-6-one alkaloids are known to exhibit a wide range of pharmacological properties, including antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory activities. mdpi.comresearchgate.netmdpi.comcore.ac.ukmdpi.com

The core structure itself, canthin-6-one, has been shown to possess significant biological effects. It can induce apoptosis and necrosis in leukemia cells and has demonstrated immunomodulatory activity by reducing the production of pro-inflammatory mediators. mdpi.com The planarity and aromaticity of the canthin-6-one system are thought to be important for its ability to intercalate with DNA and interact with various enzymes and receptors. acs.orgmdpi.com Modifications to this core, even minor ones, can lead to significant changes in bioactivity, highlighting the central role of the fundamental canthin-6-one structure. mdpi.com

Effects of Substitutions and Modifications on Pharmacological Profiles

The pharmacological profile of canthin-6-one can be extensively modified through various substitutions on its core structure. Introducing different functional groups at various positions can enhance potency, alter selectivity, and even introduce new biological activities.

For example, introducing amide side chains at the C-2 position of the canthin-6-one scaffold has been shown to improve water solubility and antiproliferative activity against several human cancer cell lines. acs.org Specifically, substitution with N-heterocyclic groups at this position was found to be more effective than straight-chain alkanes or amino alcohols, with an N-methylpiperazine-substituted derivative showing a significant increase in potency. acs.org

Quaternization of the nitrogen at position 3 (N-3) with various benzyl (B1604629) groups has been shown to significantly enhance the antibacterial activity of 10-methoxycanthin-6-one derivatives against certain pathogenic bacteria. nih.gov The nature of the substituent on the benzyl group, including its electronic properties and position, plays a crucial role in determining the level of activity enhancement. nih.gov

Other modifications, such as the introduction of hydroxyl groups or the synthesis of ester derivatives, have also been explored. For instance, 10-hydroxycanthin-6-one (B1198173) and its aliphatic ester derivatives have shown significant antifungal activity. mdpi.com The structure-activity relationship suggests that for antifungal activity, aliphatic esters are more potent than aromatic esters. mdpi.com Conversely, substitutions at the 4 and 5 positions have sometimes led to decreased antifungal activity. researchgate.net These examples underscore the principle that even small modifications to the canthin-6-one skeleton can lead to substantial changes in the pharmacological profiles of the resulting compounds.

Computational Approaches to SAR Prediction (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are powerful tools for predicting and understanding the SAR of canthin-6-one derivatives. collaborativedrug.compreprints.org These in silico techniques allow researchers to model the interaction of these compounds with biological targets and to correlate their structural features with their activities. preprints.orgnih.gov

Molecular docking studies have been employed to investigate the binding of canthin-6-one alkaloids to various targets. For example, docking simulations have been used to study the interaction of 2-methoxycanthin-6-one and other derivatives with proteins implicated in acute myeloid leukemia (AML), such as FLT3 and MCL1. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov Docking has also been used to compare the DNA interaction of 10-methoxycanthin-6-one with that of the parent canthin-6-one, providing a rationale for its observed biological activity. acs.org Similarly, docking studies have been used to explore the potential of canthin-6-one derivatives as inhibitors of matrix metalloproteinases in the context of rheumatoid arthritis. pnrjournal.com

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. preprints.org A 3D-QSAR study on β-carboline alkaloids from Picrasma quassioides, including canthin-6-one derivatives, has been conducted to understand their anti-inflammatory effects. jst.go.jp Such models can help in predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. preprints.org These computational approaches, when used in conjunction with experimental data, accelerate the process of drug discovery and development by allowing for a more rational design of novel canthin-6-one derivatives with desired pharmacological properties. nih.gov

Analytical Methodologies for 2 Methoxycanthin 6 One Detection and Quantification

Chromatographic Quantification in Biological Samples and Extracts

Chromatography is the cornerstone for separating 2-Methoxycanthin-6-one from complex mixtures, enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of canthinone alkaloids, including methoxylated derivatives like this compound. The method's versatility is enhanced by coupling it with various detectors, most commonly a Photodiode Array (PDA) or Diode Array (DAD) detector.

A reversed-phase HPLC (RP-HPLC) approach is typical, utilizing a C18 column to separate the compounds. nih.govnih.govthieme-connect.comnih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier such as acetic acid or formic acid to improve peak shape and resolution. nih.govnih.govthieme-connect.comnih.gov For instance, a method developed for the simultaneous determination of three canthinone alkaloids, including 9-methoxycanthin-6-one (B140682), used a gradient elution of 20-42% acetonitrile in 0.1% acetic acid. nih.govthieme-connect.com Another study for 5-methoxycanthin-6-one (B84850) optimized conditions to a mobile phase of 70% methanol at a flow rate of 0.8 mL/min. ijpsr.com

Detection with a PDA detector allows for the monitoring of multiple wavelengths simultaneously and provides spectral information, which aids in peak identification and purity assessment. nih.govukm.my Canthinone alkaloids exhibit characteristic UV absorption, with 9-methoxycanthin-6-one showing a maximum at 350 nm. nih.gov Other related canthinones are detected at wavelengths including 244 nm, 272 nm, 343 nm, and 361 nm. nih.gov

Table 1: Examples of HPLC Conditions for Analysis of Methoxycanthin-6-one Analogues

| Compound | Column | Mobile Phase | Detector | Wavelength (nm) | Reference |

| 9-Methoxycanthin-6-one | Reversed Phase | Gradient of 20-42% acetonitrile in 0.1% acetic acid | PDA | 350 | nih.gov |

| 5-Methoxycanthin-6-one | Reversed Phase | 70% Methanol, isocratic | DAD | Not Specified | ijpsr.com |

| Canthin-6-one (B41653) Alkaloids | Not Specified | Gradient of acetonitrile and 0.02% aqueous trifluoroacetic acid | Not Specified | 272, 361 | nih.gov |

This table is interactive. You can sort and filter the data.

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of canthinone alkaloids like this compound is limited. These compounds generally have high melting points and low volatility, making them less suitable for direct GC analysis without derivatization. notulaebotanicae.ro

While GC-MS is a powerful tool for analyzing volatile and thermally stable compounds, attempts to create volatile derivatives of related alkaloids have met with challenges. For example, a study on the alkaloids cathinone (B1664624) and cathine (B3424674) found that a trifluoroacetic acid (TFA) derivatization procedure failed to produce consistent derivatives for GC/MS identification. ukzn.ac.za However, underivatized cathinone and cathine could be identified due to their unambiguous mass spectra. ukzn.ac.za

For other types of alkaloids, such as indole (B1671886) alkaloids from Catharanthus roseus, GC-MS has been successfully used to identify numerous compounds in plant extracts. notulaebotanicae.ro Targeted GC-MS/MS methods have also been developed for the comprehensive detection and structural elucidation of synthetic cathinones, a different class of alkaloids. shimadzu.com These methods often involve optimizing GC parameters to maximize the separation of structurally similar compounds. nih.gov The development of a stable, volatile derivative for this compound would be a necessary prerequisite for establishing a robust GC-MS method.

For detecting and quantifying trace amounts of this compound and its analogues in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. nih.govsci-hub.se

This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. measurlabs.com Typically, a sensitive and rapid LC-MS/MS method involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by analysis on a C18 or similar reversed-phase column. nih.govsci-hub.se

The mass spectrometer is usually operated in the positive ion electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). nih.govsci-hub.se In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, which significantly enhances selectivity and reduces background noise. For instance, a method to quantify 5-hydroxy-4-methoxycanthin-6-one in rat plasma monitored the transition of m/z 267.0→168.2. sci-hub.se The high sensitivity of LC-MS/MS allows for the determination of pharmacokinetic profiles from very small sample volumes. nih.govsci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Spectrophotometric and Fluorometric Assays for this compound

Spectrophotometric methods, particularly UV-Vis spectrophotometry, are fundamental in the analysis of this compound, often integrated with HPLC systems through PDA detectors. The inherent conjugated system of the canthinone ring structure results in strong ultraviolet light absorption. Spectroscopic methods were key in the initial structural determination of this compound isolated from Brucea antidysenterica. ljmu.ac.uk The UV spectrum of related canthinone derivatives shows distinct absorption maxima; for example, ester derivatives of 10-hydroxycanthin-6-one (B1198173) exhibit λmax values around 364 nm and 382 nm. mdpi.com

Fluorometric assays offer significantly higher sensitivity compared to spectrophotometric methods for certain analyses. nih.gov While specific fluorometric assays developed exclusively for this compound are not widely documented, the principle has been applied to measure the activity of enzymes that might interact with similar compounds. nih.gov The fluorescence properties of canthinone alkaloids themselves can also be exploited. For instance, their fluorescent spots on Thin Layer Chromatography (TLC) plates are used for monitoring during isolation procedures. thieme-connect.com The development of a dedicated fluorometric assay would depend on the intrinsic fluorescence quantum yield of this compound or its ability to participate in a fluorescence-generating reaction.

Immunochemical and Biosensor-Based Detection Systems

The development of immunochemical and biosensor-based systems for the specific detection of this compound is an emerging area with significant potential. Currently, there is a lack of reports on antibodies or specific biosensors developed for this particular compound.

However, research on related classes of alkaloids demonstrates the feasibility of these approaches. For example, biosensors utilizing aptamers—single-stranded DNA or RNA molecules that bind to specific targets—have been created for the detection of synthetic cathinones. nih.gov These systems can be designed to be highly selective and can be integrated into various detection platforms, including colorimetric and electrochemical sensors. nih.gov

Furthermore, the broader field of metabolite-responsive biosensors for plant natural products is rapidly advancing. semanticscholar.org These biosensors can be engineered to detect specific alkaloids or their precursors, enabling applications in high-throughput screening and real-time monitoring of production in engineered microbial systems. semanticscholar.org While techniques like enzyme-linked immunosorbent assay (ELISA) are powerful immunochemical tools with very low detection limits, their application for this compound would first require the development of specific monoclonal or polyclonal antibodies against the molecule.

Method Validation for Accuracy, Precision, and Robustness

Validation of any analytical method is critical to ensure that the results are accurate, reliable, and reproducible. For the quantification of this compound and related alkaloids, method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH) or the Food and Drug Administration (FDA). sci-hub.seich.org

Validation encompasses several key parameters:

Accuracy : Assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For 9-methoxycanthin-6-one, recoveries have been reported in the range of 90.8-101.0%. nih.gov

Precision : Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD). For HPLC methods analyzing canthinones, RSD values for peak area are typically below 5%. thieme-connect.com

Linearity and Range : The method must demonstrate a linear relationship between the detector response and the analyte concentration over a specified range. An LC-MS/MS method for a related canthinone showed excellent linearity from 0.5 to 500 ng/mL with a correlation coefficient (r²) > 0.99. sci-hub.se

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For 9-methoxycanthin-6-one using HPLC-PDA, the LOD was reported to be between 0.35 - 0.7 µg/mL, with an LOQ of 0.7 µg/mL. nih.govthieme-connect.com Highly sensitive LC-MS/MS methods can achieve much lower LOQs, such as 0.5 ng/mL. sci-hub.se

Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) provides an indication of its reliability during normal usage. ijpsr.com

Table 2: Summary of Validation Parameters for Methoxycanthin-6-one Analogues

| Compound | Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |

| 9-Methoxycanthin-6-one | HPLC-PDA | 0.7 - 50 µg/mL | 90.8 - 101.0 | 0.35 - 6.31 | 0.7 µg/mL | nih.gov |

| 5-Hydroxy-4-methoxycanthin-6-one | LC-MS/MS | 0.5 - 500 ng/mL | 95.8 - 108.9 | < 11.2 | 0.5 ng/mL | sci-hub.se |

| Canthin-6-one Alkaloids | Micellar LC | 1.56 - 100 µg/mL | 95.7 - 103.5 (intraday) | < 3.2 (intraday) | 0.62 - 1.90 µg/mL | nih.gov |

This table is interactive. You can sort and filter the data.

Future Research Perspectives and Challenges for 2 Methoxycanthin 6 One

Elucidation of Novel Biological Targets and Mechanisms

A primary challenge in the study of 2-Methoxycanthin-6-one is the precise identification of its molecular targets and the elucidation of its mechanisms of action. Current research has often focused on the broader canthin-6-one (B41653) class, leaving the specific interactions of the 2-methoxy derivative underexplored. In silico molecular docking studies have suggested that this compound, among other canthin-6-ones derived from Brucea antidysentrica, is a candidate for preventing acute myeloid leukemia (AML). nih.gov However, these computational predictions require experimental validation.

Future research must move beyond general observations of anti-inflammatory or anti-cancer effects to pinpoint direct protein interactions. nih.govmdpi.com Investigations into the parent compound, canthin-6-one, have revealed interactions with pathways like NF-κB, MAPK, and the NLRP3 inflammasome, as well as potential interference with the G2/M phase of the cell cycle. nih.govmdpi.comnih.gov It is crucial to determine if this compound operates through these same pathways or possesses unique mechanisms attributable to its methoxy (B1213986) group. Advanced techniques such as thermal shift assays, affinity chromatography, and proteomics-based approaches can be employed to identify direct binding partners and build a comprehensive picture of its cellular activity.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Potential Target/Pathway | Associated Biological Activity | Parent Compound/Analogue | Source(s) |

| DNA Gyrase | Antibacterial | Canthin-6-one | nih.gov |

| NF-κB Signaling Pathway | Anti-inflammatory | Canthin-6-one | nih.govmdpi.com |

| MAPK Signaling Pathway | Anti-inflammatory, Anti-cancer | 10-methoxycanthin-6-one | nih.govnih.gov |

| NLRP3 Inflammasome | Anti-inflammatory | Canthin-6-one | nih.gov |

| Bcl-2 Family Proteins (Bax, Bim, Bik) | Apoptosis Induction (Anti-cancer) | 10-methoxycanthin-6-one | nih.gov |

| Cell Cycle (G2/M transition) | Antiproliferative (Anti-cancer) | Canthin-6-one | nih.gov |

Development of Advanced Synthetic Routes and Novel Analogues

The limited availability of this compound from natural sources poses a significant barrier to extensive biological evaluation. mdpi.com While it can be isolated from plants like Quassia amara, the yields are often low. researchgate.netmdpi.com Therefore, the development of efficient and scalable synthetic routes is a high-priority research area.

Furthermore, the synthesis of novel analogues is essential for establishing structure-activity relationships (SAR). By systematically modifying the canthin-6-one core, researchers can identify the chemical moieties responsible for its biological effects and potentially develop derivatives with enhanced potency or improved pharmacokinetic properties. nih.govacs.org For instance, the addition of hydrophilic side chains has been shown to improve the water solubility and antiproliferative activity of canthin-6-one derivatives. nih.govacs.org